Unii-85J5ZP6ysl

Description

Properties

CAS No. |

190977-41-4 |

|---|---|

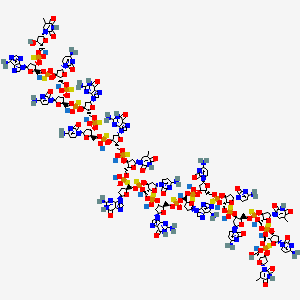

Molecular Formula |

C172H204N62Na17O91P17S17 |

Molecular Weight |

6058 g/mol |

IUPAC Name |

heptadecasodium;1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C172H221N62O91P17S17.17Na/c1-69-39-225(169(253)213-149(69)237)117-21-73(236)92(292-117)44-274-326(257,343)320-85-33-129(229-63-191-135-141(181)187-61-189-143(135)229)303-103(85)55-285-332(263,349)314-79-27-122(221-17-9-113(177)201-165(221)249)295-95(79)47-278-330(261,347)312-78-26-121(220-16-8-112(176)200-164(220)248)298-98(78)50-280-338(269,355)322-87-35-131(231-65-193-137-145(231)205-157(183)209-153(137)241)305-105(87)57-287-334(265,351)316-81-29-124(223-19-11-115(179)203-167(223)251)299-99(81)51-281-339(270,356)323-88-36-132(232-66-194-138-146(232)206-158(184)210-154(138)242)307-107(88)59-289-337(268,354)319-84-32-128(228-42-72(4)152(240)216-172(228)256)302-102(84)54-284-341(272,358)325-90-38-134(234-68-196-140-148(234)208-160(186)212-156(140)244)306-106(90)58-288-335(266,352)317-82-30-125(224-20-12-116(180)204-168(224)252)300-100(82)52-282-340(271,357)324-89-37-133(233-67-195-139-147(233)207-159(185)211-155(139)243)308-108(89)60-290-342(273,359)321-86-34-130(230-64-192-136-142(182)188-62-190-144(136)230)304-104(86)56-286-333(264,350)315-80-28-123(222-18-10-114(178)202-166(222)250)296-96(80)48-277-328(259,345)310-76-24-119(218-14-6-110(174)198-162(218)246)294-94(76)46-276-329(260,346)311-77-25-120(219-15-7-111(175)199-163(219)247)297-97(77)49-279-336(267,353)318-83-31-127(227-41-71(3)151(239)215-171(227)255)301-101(83)53-283-331(262,348)313-75-23-118(217-13-5-109(173)197-161(217)245)293-93(75)45-275-327(258,344)309-74-22-126(291-91(74)43-235)226-40-70(2)150(238)214-170(226)254;;;;;;;;;;;;;;;;;/h5-20,39-42,61-68,73-108,117-134,235-236H,21-38,43-60H2,1-4H3,(H,257,343)(H,258,344)(H,259,345)(H,260,346)(H,261,347)(H,262,348)(H,263,349)(H,264,350)(H,265,351)(H,266,352)(H,267,353)(H,268,354)(H,269,355)(H,270,356)(H,271,357)(H,272,358)(H,273,359)(H2,173,197,245)(H2,174,198,246)(H2,175,199,247)(H2,176,200,248)(H2,177,201,249)(H2,178,202,250)(H2,179,203,251)(H2,180,204,252)(H2,181,187,189)(H2,182,188,190)(H,213,237,253)(H,214,238,254)(H,215,239,255)(H,216,240,256)(H3,183,205,209,241)(H3,184,206,210,242)(H3,185,207,211,243)(H3,186,208,212,244);;;;;;;;;;;;;;;;;/q;17*+1/p-17/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,326?,327?,328?,329?,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?;;;;;;;;;;;;;;;;;/m0................./s1 |

InChI Key |

IBXPAFBDJCXCDW-MHFPCNPESA-A |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=S)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=S)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=S)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=S)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1CO)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O |

Origin of Product |

United States |

Molecular Biology and Mechanistic Elucidation of Oblimersen Sodium

Identification and Characterization of the Bcl-2 Gene as a Molecular Target

The identification of the B-cell lymphoma 2 (Bcl-2) gene as a therapeutic target is rooted in the discovery of its role in preventing programmed cell death, or apoptosis. The Bcl-2 gene was first identified at the breakpoint of the t(14;18) chromosomal translocation, a hallmark genetic abnormality found in the majority of follicular lymphomas. webpathology.comresearchgate.net This translocation places the BCL2 gene from chromosome 18 under the control of the immunoglobulin heavy chain locus on chromosome 14, leading to the overexpression of the Bcl-2 protein. wikipedia.orgmedscape.comnih.gov

Subsequent research revealed that the Bcl-2 protein is a key regulator of the intrinsic apoptotic pathway. pnas.org It is localized to the outer mitochondrial membrane, where it functions to inhibit the pro-apoptotic actions of other Bcl-2 family members like Bax and Bak. wikipedia.org By sequestering these pro-apoptotic proteins, Bcl-2 prevents the permeabilization of the mitochondrial membrane and the subsequent release of cytochrome c, a critical step in the activation of the caspase cascade that executes apoptosis. pnas.org The overexpression of Bcl-2 confers a survival advantage to cancer cells, allowing them to evade apoptosis and contributing to tumor progression and resistance to conventional cancer therapies. frontiersin.orgnih.govnih.gov This pivotal role in cell survival and its frequent dysregulation in various malignancies, including lymphomas, leukemias, and solid tumors, established the Bcl-2 gene and its protein product as a prime molecular target for anticancer drug development. frontiersin.orgnih.gov

Oblimersen Sodium Design and Specificity: The Phosphorothioate (B77711) Oligodeoxyribonucleotide Structure

Oblimersen sodium (also known as G3139) is a rationally designed antisense oligonucleotide specifically engineered to target the Bcl-2 messenger RNA (mRNA). It is an 18-base synthetic single-stranded DNA molecule with the sequence 5'-TCTCCCAGCGTGCGCCAT-3'. nih.gov This sequence is complementary to the first six codons of the human bcl-2 mRNA, a region that includes the translation initiation site. nih.gov

A key structural feature of Oblimersen sodium is its phosphorothioate backbone. In this modification, a non-bridging oxygen atom in the phosphate (B84403) linkage between the nucleosides is replaced by a sulfur atom. creative-biolabs.comyoutube.comidtdna.com This chemical alteration is crucial for the therapeutic applicability of the oligonucleotide, as it confers significant resistance to degradation by cellular nucleases, both endonucleases and exonucleases. creative-biolabs.comyoutube.comidtdna.comoup.comnih.gov Unmodified oligonucleotides are rapidly broken down in the body, but the phosphorothioate backbone increases the half-life of Oblimersen sodium, allowing it to reach its target mRNA and exert its therapeutic effect. youtube.comidtdna.com This modification also enhances the binding of the oligonucleotide to proteins, which can influence its pharmacokinetic properties. oup.com The specificity of Oblimersen sodium for Bcl-2 is derived from its unique nucleotide sequence, which is designed to bind exclusively to the complementary sequence on the Bcl-2 mRNA.

Mechanisms of Action

Hybridization to Bcl-2 Messenger RNA (mRNA) at Specific Codons

The primary mechanism of action of Oblimersen sodium begins with its specific binding to the target Bcl-2 mRNA. As an antisense oligonucleotide, Oblimersen sodium is designed to be perfectly complementary to a specific sequence on the Bcl-2 mRNA molecule. nih.gov This sequence specificity directs the oligonucleotide to the first six codons of the Bcl-2 mRNA, which includes the translation initiation codon. nih.gov The binding occurs through standard Watson-Crick base pairing, where the adenine (B156593), guanine (B1146940), cytosine, and thymine (B56734) bases of the DNA-like Oblimersen molecule form hydrogen bonds with the corresponding uracil (B121893), cytosine, guanine, and adenine bases of the RNA target. This hybridization results in the formation of a DNA-RNA duplex at a critical site for protein synthesis. nih.gov

Endogenous Ribonuclease H (RNase H)-Mediated mRNA Cleavage

Following the hybridization of Oblimersen sodium to the Bcl-2 mRNA, the resulting DNA-RNA hybrid becomes a substrate for the endogenous enzyme Ribonuclease H (RNase H). nih.govwikipedia.orgfrontiersin.org RNase H is a ubiquitous cellular enzyme that specifically recognizes and cleaves the RNA strand of a DNA-RNA duplex. nih.govwikipedia.orgfrontiersin.org The enzyme hydrolyzes the phosphodiester bonds of the RNA backbone, leading to the degradation of the Bcl-2 mRNA. nih.govwikipedia.orgnih.gov This enzymatic cleavage is a key step in the mechanism of action of Oblimersen sodium, as it effectively destroys the template for Bcl-2 protein synthesis. nih.gov The phosphorothioate backbone of Oblimersen sodium itself is resistant to cleavage, allowing the oligonucleotide to potentially engage with and trigger the degradation of multiple Bcl-2 mRNA molecules. creative-biolabs.comyoutube.com

Downregulation of Bcl-2 Protein Expression

The RNase H-mediated degradation of Bcl-2 mRNA leads to a significant reduction in the intracellular levels of the Bcl-2 protein. nih.govnih.gov By destroying the mRNA template, Oblimersen sodium effectively inhibits the translation of Bcl-2 protein. nih.govnih.gov Numerous preclinical studies have demonstrated the ability of Oblimersen to downregulate Bcl-2 protein expression in a variety of cancer cell lines. This reduction in Bcl-2 protein levels is a direct consequence of the antisense mechanism and is the pivotal event that triggers the subsequent cellular effects of the drug.

| Cancer Cell Line | Cancer Type | Oblimersen Concentration | Treatment Duration | Observed Bcl-2 Protein Reduction |

|---|---|---|---|---|

| H69 | Small Cell Lung Cancer | 500 nM | 72 hours | Significant decrease |

| Breast Cancer Cells (unspecified) | Breast Cancer | Not specified | Not specified | Downregulation observed |

| Prostate Cancer Cells (unspecified) | Prostate Cancer | Not specified | Not specified | Downregulation observed |

Consequences of Bcl-2 Downregulation on Cellular Processes

The reduction of Bcl-2 protein levels has profound consequences on cellular processes, primarily by lowering the threshold for apoptosis. nih.gov With diminished levels of the anti-apoptotic Bcl-2 protein, the balance within the Bcl-2 family shifts in favor of the pro-apoptotic members, such as Bax and Bak. nih.gov This leads to increased mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptosis. pnas.org

Furthermore, the downregulation of Bcl-2 can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy and radiation therapy. nih.goviiarjournals.org Many cancer treatments induce cellular stress and damage that would normally trigger apoptosis, but overexpression of Bcl-2 can block this response, leading to treatment resistance. By reducing Bcl-2 levels, Oblimersen sodium can restore the apoptotic potential of cancer cells, thereby enhancing the efficacy of other anticancer agents. nih.goviiarjournals.org

Beyond apoptosis and chemosensitization, the downregulation of Bcl-2 has been shown to have other cellular effects. For instance, it can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, in part by affecting the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF). ahajournals.orgnih.govresearchgate.net There is also evidence to suggest that Bcl-2 plays a role in regulating the cell cycle, and its downregulation may contribute to cell cycle arrest. nih.gov

| Cellular Process | Observed Effect of Bcl-2 Downregulation | Example/Finding |

|---|---|---|

| Apoptosis | Induction of programmed cell death | Increased TUNEL-positive H69 cells (from 2.6% to 12.4%) iiarjournals.org |

| Chemosensitization | Increased sensitivity to chemotherapeutic agents | Synergizes with various cytotoxic agents in hematologic and solid tumors nih.gov |

| Radiosensitization | Enhanced response to radiation therapy | Sensitized H69 small cell lung cancer cells to radiation in vitro and in vivo iiarjournals.org |

| Angiogenesis | Inhibition of new blood vessel formation | Decreased in vivo tumoral vascularization iiarjournals.org |

| Cell Cycle | Potential for cell cycle arrest | Bcl-2 is known to have an inhibitory effect on cell cycle entry nih.gov |

Induction of Apoptosis Pathways

Oblimersen sodium functions as an antisense oligonucleotide, a synthetic strand of nucleic acids designed to specifically target and bind to the messenger RNA (mRNA) of the B-cell lymphoma 2 (Bcl-2) gene. nih.govaacrjournals.orgnih.govresearchgate.net The Bcl-2 protein is a key regulator of apoptosis, or programmed cell death, and is often overexpressed in various cancer cells, contributing to their survival and resistance to treatment. nih.govaacrjournals.org

The mechanism of Oblimersen sodium involves the formation of a duplex between the antisense oligonucleotide and the Bcl-2 mRNA. This binding event prevents the translation of the mRNA into the Bcl-2 protein. The cell's natural machinery, specifically RNase H, recognizes this RNA-DNA hybrid and selectively degrades the Bcl-2 mRNA strand. nih.gov This targeted degradation leads to a significant reduction in the intracellular levels of the anti-apoptotic Bcl-2 protein.

The decrease in Bcl-2 protein disrupts the balance of pro- and anti-apoptotic proteins within the cell, tipping the scales in favor of apoptosis. nih.gov With reduced Bcl-2 levels, the pro-apoptotic Bcl-2 family members, such as Bax and Bak, are no longer effectively inhibited. These pro-apoptotic proteins can then oligomerize and insert themselves into the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govresearchgate.net

MOMP is a critical "point of no return" in the intrinsic apoptotic pathway. nih.gov It results in the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. nih.gov Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which in the presence of ATP, assembles into a large protein complex known as the apoptosome.

The apoptosome then recruits and activates an initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. nih.gov These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death, including DNA fragmentation and the formation of apoptotic bodies. nih.gov

Modulation of Cellular Chemoresistance Mechanisms

The overexpression of the Bcl-2 protein is a well-established mechanism of resistance to a wide array of conventional cancer therapies, including cytotoxic chemotherapy and radiotherapy. nih.govaacrjournals.org By inhibiting the intrinsic pathway of apoptosis, elevated Bcl-2 levels allow cancer cells to survive the cellular damage inflicted by these treatments. Oblimersen sodium modulates cellular chemoresistance by directly targeting this survival mechanism.

By reducing the synthesis of the Bcl-2 protein, Oblimersen sodium effectively lowers the threshold for apoptosis induction by chemotherapeutic agents. aacrjournals.orgnih.gov This sensitization of cancer cells to the cytotoxic effects of other drugs is a key aspect of its therapeutic potential. Preclinical and clinical studies have demonstrated that the combination of Oblimersen sodium with various chemotherapeutic agents results in a synergistic antitumor effect. nih.govaacrjournals.org

For instance, Oblimersen has been shown to enhance the efficacy of drugs such as:

Dacarbazine: In melanoma, the addition of Oblimersen to dacarbazine treatment has shown improved response rates. aacrjournals.org

Paclitaxel, Carboplatin, and Etoposide: In lung cancer, Oblimersen has been effectively combined with these standard chemotherapy drugs. aacrjournals.org

Fludarabine and Cyclophosphamide (B585): In chronic lymphocytic leukemia (CLL), combining Oblimersen with this chemotherapy regimen has demonstrated increased response rates. nih.gov

Rituximab (B1143277): In non-Hodgkin's lymphoma, Oblimersen has been shown to overcome acquired resistance to the monoclonal antibody rituximab by downregulating Bcl-2. researchgate.net

The underlying principle of this chemo-sensitization is the restoration of the apoptotic potential of the cancer cells. With diminished Bcl-2 protection, the cellular damage caused by chemotherapy is more likely to trigger the mitochondrial pathway of apoptosis, leading to cell death. This approach of targeting a key survival protein represents a rational strategy to overcome a common mechanism of drug resistance in cancer.

Comparative Analysis with Other Apoptosis-Modulating Strategies

Differentiation from Small Molecule Bcl-2 Inhibitors (BH3 Mimetics)

Oblimersen sodium and small molecule Bcl-2 inhibitors, often referred to as BH3 mimetics, represent two distinct therapeutic strategies for targeting the Bcl-2 protein, differing fundamentally in their mechanism of action.

Oblimersen Sodium (Antisense Oligonucleotide):

Target: Oblimersen targets the Bcl-2 messenger RNA (mRNA). mdpi.com

BH3 Mimetics (Small Molecule Inhibitors):

Target: BH3 mimetics directly target the Bcl-2 protein itself. researchgate.net

Mechanism: These small molecules are designed to mimic the action of the BH3 domain of pro-apoptotic proteins like Bad and Bid. researchgate.net They bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family proteins, which is the natural binding site for pro-apoptotic proteins. By occupying this groove, BH3 mimetics prevent the anti-apoptotic proteins from sequestering and inactivating their pro-apoptotic counterparts, thereby freeing up the pro-apoptotic proteins to initiate apoptosis. nih.govresearchgate.net

A key distinction lies in their approach to inhibiting Bcl-2 function. Oblimersen acts at the genetic level, preventing the synthesis of the protein, while BH3 mimetics act at the protein level, inhibiting the function of the already synthesized protein. This difference in their molecular targets can have implications for their specificity and potential mechanisms of resistance. For instance, resistance to BH3 mimetics can arise from mutations in the BH3 binding groove of the Bcl-2 protein that prevent the drug from binding effectively. nih.gov In contrast, such a resistance mechanism would not affect the action of Oblimersen, which targets the mRNA.

The development of potent and selective BH3 mimetics has, to some extent, influenced the clinical development trajectory of antisense strategies like Oblimersen. aacrjournals.org

Role in Apoptosis Induction versus Inhibition of Anti-Apoptotic Proteins (Bcl-xL, Mcl-1)

The Bcl-2 family of proteins comprises several anti-apoptotic members, including Bcl-2, Bcl-xL, and Mcl-1, all of which play crucial roles in regulating apoptosis and can contribute to chemoresistance. nih.gov The therapeutic strategy of targeting these proteins is nuanced by the specific dependencies of different cancer types on individual family members.

Oblimersen Sodium's Specificity: Oblimersen sodium is designed to be highly specific for the mRNA of the Bcl-2 gene. nih.govresearchgate.net Its antisense sequence is complementary to the initial codons of the human Bcl-2 mRNA, leading to the specific downregulation of Bcl-2 protein expression. researchgate.net This specificity means that Oblimersen's direct therapeutic effect is the induction of apoptosis through the inhibition of Bcl-2, without directly targeting other anti-apoptotic proteins like Bcl-xL or Mcl-1.

The Broader Role of Bcl-xL and Mcl-1: Bcl-xL and Mcl-1 are also potent inhibitors of apoptosis and are frequently overexpressed in various cancers, contributing to resistance to conventional therapies and even to therapies that target only Bcl-2. nih.gov For example, the upregulation of Mcl-1 can be a mechanism of acquired resistance to Bcl-2 inhibitors. aacrjournals.org Different tumor types may rely on different anti-apoptotic proteins for their survival.

Comparative Therapeutic Implications:

Targeted Inhibition: The specificity of Oblimersen for Bcl-2 can be advantageous in tumors that are primarily dependent on this particular anti-apoptotic protein for their survival.

Potential for Resistance: However, this specificity also means that cancer cells can potentially evade the effects of Oblimersen by upregulating other anti-apoptotic proteins like Bcl-xL or Mcl-1. nih.gov This highlights a potential mechanism of resistance where the cancer cell shifts its dependency from Bcl-2 to another anti-apoptotic family member.

Combination Strategies: The distinct roles of these anti-apoptotic proteins provide a rationale for combination therapies. For instance, combining a Bcl-2 inhibitor like Oblimersen with an inhibitor of Mcl-1 or Bcl-xL could potentially overcome resistance and lead to a more profound and durable apoptotic response in cancers that rely on multiple anti-apoptotic pathways for survival. nih.gov

Preclinical Research Methodologies and Findings

In Vivo Studies and Animal Models

Assessment of Tumor Growth Inhibition and Sensitization to Other Therapies

Preclinical studies have demonstrated Oblimersen sodium's capacity to inhibit tumor growth and sensitize cancer cells to other treatments. In xenograft models of non-small cell lung cancer (NSCLC), Oblimersen sodium administered at doses of 5 and 10 mg/kg significantly inhibited tumor growth compared to saline-treated controls. Specifically, mean tumor sizes on day 13 were reduced from 0.60 cm³ in control groups to 0.27 cm³ and 0.16 cm³ in the 5 mg/kg and 10 mg/kg Oblimersen sodium treatment groups, respectively aacrjournals.org.

Furthermore, Oblimersen sodium has shown potential in sensitizing tumors to chemotherapy. In a human H-460 lung cancer xenograft model, Oblimersen sodium (5 mg/kg) combined with docetaxel (B913) (20 mg/kg) resulted in a tumor growth delay of 21 days, a significant enhancement compared to Oblimersen sodium alone (5 days) or docetaxel alone (13 days). Critically, this combination therapy led to complete responses (CR) in 57.1% (4 out of 7) of mice, whereas neither agent alone achieved a CR aacrjournals.orgmdpi.com. In a lymphoma xenograft model, Oblimersen sodium (5 mg/kg) combined with cyclophosphamide (B585) (35 mg/kg) demonstrated a survival benefit, with 61% of mice surviving beyond 90 days, compared to 48% survival with Oblimersen sodium alone and 0% with cyclophosphamide alone mdpi.com.

Table 1: Tumor Growth Inhibition and Sensitization in Preclinical Models

| Model | Treatment | Tumor Growth Delay (days) | Complete Response Rate (%) | Notes |

| NCI-H460 NSCLC xenograft aacrjournals.orgmdpi.com | Oblimersen (5 mg/kg) | 5 | N/A | Significant inhibition vs. control. |

| NCI-H460 NSCLC xenograft aacrjournals.orgmdpi.com | Docetaxel (20 mg/kg) | 13 | N/A | |

| NCI-H460 NSCLC xenograft aacrjournals.orgmdpi.com | Oblimersen (5 mg/kg) + Docetaxel (20 mg/kg) | 21 | 57.1% (4/7) | Enhanced efficacy and induction of CR. |

| DoHH2 lymphoma xenograft mdpi.com | Oblimersen (5 mg/kg) | N/A | N/A | Median survival: 79 days; 48% survival >90 days. |

| DoHH2 lymphoma xenograft mdpi.com | Cyclophosphamide (35 mg/kg) | N/A | N/A | Median survival: 47 days; 0% survival >90 days. |

| DoHH2 lymphoma xenograft mdpi.com | Oblimersen (5 mg/kg) + Cyclophosphamide (35 mg/kg) | N/A | N/A | 61% survival >90 days (median survival not obtained). |

| NCI-H460 orthotopic NSCLC xenograft aacrjournals.org | Saline Control | N/A | N/A | Median survival: 21 days. |

| NCI-H460 orthotopic NSCLC xenograft aacrjournals.org | Oblimersen (5 mg/kg) | N/A | N/A | Median survival: 33 days. |

| NCI-H460 orthotopic NSCLC xenograft aacrjournals.org | Vinorelbine (B1196246) (5 mg/kg) | N/A | N/A | Median survival: 35 days. |

| NCI-H460 orthotopic NSCLC xenograft aacrjournals.org | Oblimersen (5 mg/kg) + Vinorelbine (5 mg/kg) | N/A | 33% | 33% survival >90 days; enhanced median survival compared to monotherapy. |

Studies on the Enhancement of Antitumor Activity with Combination Treatments

In B-cell malignancies, Oblimersen sodium in combination with the CD20-targeted antibody rituximab (B1143277) demonstrated activity in preclinical models and prolonged survival in tumor-bearing mice dovepress.com. Studies involving Oblimersen sodium and docetaxel in lung cancer models showed increased tumor growth delay and complete response rates compared to monotherapy aacrjournals.orgmdpi.com. Similarly, combinations with cyclophosphamide and vinorelbine also showed enhanced survival and antitumor effects in lymphoma and NSCLC models, respectively aacrjournals.orgmdpi.com.

The combination of Oblimersen sodium with radiation therapy has also shown promise. In preclinical studies involving prostate cancer, Oblimersen sodium plus radiation reduced tumor volume more than threefold compared to either modality used alone. Radiation also appeared to increase the uptake of Oblimersen sodium within tumor cells biospace.com. In a metastatic melanoma model, combined depletion of Bcl-2 (using Oblimersen) and glutathione, along with chemotherapy and radiation, resulted in a significant reduction in tumor size to less than 1% of control levels biospace.com.

Table 2: Enhanced Antitumor Activity in Combination Treatments

| Model | Combination Therapy | Outcome Measure | Result |

| DoHH2 lymphoma xenograft mdpi.com | Oblimersen + Cyclophosphamide | % Survival >90 days | 61% (vs. 48% for Oblimersen alone, 0% for Cyclophosphamide alone) |

| NCI-H460 NSCLC xenograft aacrjournals.orgmdpi.com | Oblimersen + Docetaxel | Complete Response Rate | 57.1% (4/7 mice) (vs. 0% for either agent alone) |

| NCI-H460 orthotopic NSCLC xenograft aacrjournals.org | Oblimersen + Vinorelbine | % Survival >90 days | 33% (vs. 0% for control, 0% for Oblimersen alone, 0% for Vinorelbine alone, though Vinorelbine alone showed improved median survival over control) |

| Prostate cancer xenograft biospace.com | Oblimersen + Radiation | Tumor Volume Reduction | >3-fold reduction compared to monotherapy. |

| Metastatic melanoma model biospace.com | Oblimersen + Glutathione depletion + Chemo + Radiation | Tumor Size Reduction | <1% of control levels. |

| Indolent B-cell malignancies dovepress.com | Oblimersen + Rituximab | Antitumor Activity / Survival | Demonstrated activity and prolonged survival in tumor-bearing mice. |

| Advanced Melanoma nih.govmdpi.com | Oblimersen + Dacarbazine | Response Rates / Survival | Trend toward increased survival; significantly improved response rates and duration. |

Exploration of Mechanisms Beyond Direct Bcl-2 Silencing in In Vivo Systems

While the primary mechanism of Oblimersen sodium is the downregulation of Bcl-2 mRNA and protein, preclinical research suggests that its in vivo effects may extend beyond direct Bcl-2 silencing. Some evidence indicates that Oblimersen sodium might influence the tumor microenvironment or engage other cellular pathways. For instance, antisense oligonucleotides, in general, have the potential to induce a tumor response by stimulating innate immunity dovepress.com.

Moreover, studies have hinted at alternative mechanisms contributing to Oblimersen sodium's observed efficacy. There is evidence suggesting that Oblimersen sodium's effects may be mediated by pathways other than solely silencing intracellular Bcl-2 nih.gov. Research into Bcl-2's broader cellular functions has revealed its ability to interact with non-apoptotic proteins and participate in other cellular processes mdpi.com. Specifically, Bcl-2 has been implicated in activating NF-κB through signaling pathways involving Raf-1/MEKK-1 and IKKβ, and it can also increase the activity of AKT, IKK, and NF-κB transcriptional activity cancernetwork.com. Furthermore, Bcl-2 has been shown to mediate tumor cell proliferation and invasion, potentially through interleukin-8 cancernetwork.com. While direct in vivo evidence for Oblimersen sodium's engagement of these specific pathways remains an area of ongoing investigation, these findings highlight the complex biology of Bcl-2 and suggest potential avenues for Oblimersen sodium's action beyond its direct mRNA targeting.

Advanced Delivery Systems in Preclinical Research

The delivery of oligonucleotide therapeutics like Oblimersen sodium to target cells remains a significant challenge in achieving optimal therapeutic efficacy. Preclinical research has explored advanced delivery systems to improve cellular uptake, bioavailability, and targeted delivery.

Exosomes, small extracellular vesicles secreted by cells, have emerged as promising natural nanocarriers for delivering therapeutic payloads, including nucleic acids, to target cells mdpi.comnumberanalytics.com. Their inherent biocompatibility, low immunogenicity, and ability to cross biological barriers make them attractive for drug delivery.

Preclinical studies have investigated the use of exosomes engineered for enhanced delivery of Oblimersen sodium. One approach involved the development of exosomes equipped with a cell-penetrating peptide (CPP), such as the polyarginine peptide (R9), to facilitate cellular binding and internalization researchgate.net. In one such study, HepG2 cells treated with R9-equipped exosomes loaded with Oblimersen sodium (EXO-R9-G3139) demonstrated a significant reduction in Bcl-2 mRNA (73%) and protein expression (70%) researchgate.net. This strategy aims to improve the efficiency of Oblimersen sodium delivery, potentially leading to enhanced therapeutic outcomes compared to unconjugated ASOs. Exosome-based delivery systems are being explored to target specific cancer cells, thereby reducing systemic toxicity and improving the therapeutic index of drugs like Oblimersen sodium numberanalytics.com.

Compound List:

Oblimersen sodium (G3139, Genasense)

Bcl-2

Cyclophosphamide

Docetaxel

Dacarbazine

Fludarabine

Rituximab

Vinorelbine (VNB)

Paclitaxel

Carboplatin

Etoposide

Pharmacokinetic and Pharmacodynamic Investigations in Research Settings

Oligonucleotide Stability and Biodistribution Studies

Oblimersen sodium, as a phosphorothioate (B77711) (PS) oligonucleotide, exhibits enhanced stability compared to native DNA or RNA molecules dovepress.comnih.govcancer.govnih.govaacrjournals.orgresearchgate.netnih.govscienceopen.com. The substitution of sulfur for non-bridging oxygen atoms in the phosphate (B84403) backbone renders it resistant to degradation by intracellular and extracellular nucleases, contributing to its greater in vivo stability dovepress.comnih.govcancer.govaacrjournals.orgresearchgate.net. Preclinical studies indicate that Oblimersen sodium is rapidly cleared from plasma and undergoes wide distribution into tissues, a characteristic observed with other PS oligonucleotides nih.gov. Biodistribution studies in animal models have shown that after administration, Oblimersen and its metabolites are distributed across various tissues, with higher concentrations often observed in organs such as the liver and kidneys, and lower concentrations in tissues like lung and muscle europa.eumdpi.comthno.org. The half-life of Oblimersen in plasma is reported to be approximately 2.4 hours in humans nih.gov.

Cellular Uptake and Intracellular Concentration Analysis

For Oblimersen sodium to exert its therapeutic effect, it must efficiently enter target cells and reach sufficient intracellular concentrations. Research has demonstrated that Oblimersen can be taken up by cancer cells, with uptake influenced by factors such as concentration and cellular binding mechanisms aacrjournals.orgnih.gov. Studies suggest that Oblimersen may bind to plasma proteins, such as albumin and alpha-1 glycoprotein, which can facilitate its in vitro cellular uptake, potentially via endocytosis nih.goveuropa.eumdpi.comthno.org.

Intracellular concentrations of Oblimersen have been measured in preclinical and clinical research settings. For instance, in acute myeloid leukemia (AML) patients, median intracellular concentrations (IC) of G3139 were found to be significantly higher in patients who achieved a complete remission (CR) compared to non-responders (17.0 pmol/mg protein vs. 4.4 pmol/mg protein, respectively) nih.govascopubs.org. This suggests a correlation between intracellular drug levels and therapeutic outcome.

Methodologies for Quantifying Target Engagement

Quantifying the extent to which Oblimersen sodium engages its target, Bcl-2 mRNA and protein, is critical for assessing its pharmacodynamic effects. Standard molecular biology techniques are employed for this purpose.

Real-time RT-PCR is a widely used method to measure the specific downregulation of target mRNA molecules. Oblimersen sodium's mechanism involves binding to Bcl-2 mRNA, leading to its degradation and subsequent reduction in protein synthesis dovepress.comnih.govcancer.govmdpi.comnih.gov. Studies utilizing RT-PCR have confirmed the ability of Oblimersen to decrease Bcl-2 mRNA levels. For example, in human small-cell lung cancer cell lines (H69), Oblimersen treatment resulted in a significant reduction in Bcl-2 mRNA medchemexpress.commdpi.com. In clinical studies involving AML patients, Bcl-2/ABL mRNA copies were observed to decrease compared to baseline levels in patients who achieved CR, with a statistical significance noted (P = .03) nih.govascopubs.org. Similarly, in vitro studies with melanoma cells demonstrated a near-complete loss of Bcl-2 mRNA within 24 hours of Oblimersen exposure europa.eu.

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to quantify the reduction in target protein expression, specifically Bcl-2 protein levels, following Oblimersen treatment dovepress.commedchemexpress.comresearchgate.netnih.govascopubs.org. By inhibiting translation, Oblimersen leads to a decrease in the intracellular concentration of Bcl-2 protein dovepress.comnih.govcancer.govmdpi.comnih.gov. Research has shown that Oblimersen treatment can significantly reduce Bcl-2 protein levels. For instance, in HepG2 cells, treatment with an Oblimersen-containing exosome formulation (EXO-R9-G3139) led to a 70% decrease in Bcl-2 protein expression mdpi.com. In human melanoma cells, Oblimersen treatment resulted in a 61% decrease in Bcl-2 protein levels after 48 hours europa.eu. In clinical samples from patients with hormone-refractory prostate cancer (HRPC), Bcl-2 protein expression in peripheral blood mononuclear cells decreased by a median of 49.9% post-treatment aacrjournals.org.

Correlation between Target Downregulation and Biological Response in Research Models

The ultimate measure of Oblimersen sodium's efficacy lies in its ability to translate target downregulation into meaningful biological responses, such as increased apoptosis and enhanced sensitivity to chemotherapy. Preclinical models have consistently demonstrated that reducing Bcl-2 levels can lead to reduced cell viability, increased apoptotic activity, and inhibition of tumor growth nih.gov.

In preclinical studies, Oblimersen has shown synergistic effects when combined with chemotherapeutic agents. For example, in a human H-460 lung cancer model, Oblimersen in combination with docetaxel (B913) significantly increased tumor growth delay compared to either agent alone mdpi.com. Furthermore, the observed correlation between higher intracellular concentrations of Oblimersen and improved antitumor activity in HRPC patients highlights the link between drug exposure, target engagement, and clinical response aacrjournals.org. In AML patients, the degree of Bcl-2 downmodulation was suggested to correlate with therapeutic response nih.govascopubs.org.

Pharmacokinetic Profiling in Translational Research

The pharmacokinetic profiling of Oblimersen sodium in translational research provides essential data for understanding its behavior in biological systems and informing its potential clinical application. Oblimersen exhibits rapid clearance from plasma, with a half-life of approximately 2.4 hours nih.gov. Steady-state plasma concentrations are typically achieved within 6 to 10 hours of initiating continuous intravenous infusion nih.govaacrjournals.org. The drug undergoes metabolism, primarily through exonuclease-mediated cleavage, yielding shorter chain metabolites (N-1 and N-2) that are also considered biologically active nih.goveuropa.eu. Pharmacokinetic studies indicate that plasma concentrations and exposure increase with higher doses, consistent with linear pharmacokinetics nih.gov. The phosphorothioate backbone contributes to its enhanced stability in vivo aacrjournals.org. These PK parameters are critical for designing dosing regimens and predicting drug exposure in various patient populations.

Translational Research and Strategic Development of Antisense Therapeutics

Rationale for Targeting Bcl-2 in Specific Disease Contexts

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of apoptosis, or programmed cell death. benthamdirect.commedchemexpress.com Apoptosis is a crucial physiological process for eliminating damaged or unnecessary cells, and its dysregulation is a hallmark of cancer. benthamdirect.commdpi.com The Bcl-2 family of proteins includes both anti-apoptotic (pro-survival) members, like Bcl-2 itself, and pro-apoptotic members (e.g., BAX, BAK). ontosight.ainih.gov In healthy cells, a delicate balance between these opposing factions determines whether a cell lives or dies. mdpi.com Anti-apoptotic proteins such as Bcl-2 function by binding to and inhibiting pro-apoptotic effector proteins, preventing the release of mitochondrial factors like cytochrome c that initiate the caspase cascade leading to cell death. medchemexpress.com

In many malignancies, this balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins like Bcl-2. mdpi.comoup.com This overexpression allows cancer cells to evade apoptosis, contributing to tumor development, progression, and resistance to conventional treatments like chemotherapy and radiation. nih.govwikipedia.orgnih.gov The inappropriate survival of these malignant cells makes Bcl-2 an attractive therapeutic target. mdpi.com By inhibiting Bcl-2, the natural apoptotic pathway can be restored, leading to the death of cancer cells and potentially sensitizing them to other anticancer agents. ontosight.aiidtdna.com

The rationale for targeting Bcl-2 is particularly strong in diseases where its overexpression is a known driver of pathogenesis. This dependency on Bcl-2 for survival is sometimes referred to as "Bcl-2 addiction." beilstein-journals.org Overexpression has been identified in a wide array of both hematologic malignancies and solid tumors, often linked to specific genetic alterations. mdpi.combeilstein-journals.org For instance, in many cases of Chronic Lymphocytic Leukemia (CLL), the deletion of the microRNAs miR-15a and miR-16, which normally suppress Bcl-2, leads to its high expression. mdpi.com In Follicular Lymphoma (FL), a characteristic chromosomal translocation, t(14;18), places the BCL2 gene under the control of a potent immunoglobulin gene enhancer, resulting in its overexpression. mdpi.com The widespread involvement of Bcl-2 in maintaining cancer cell survival across various tumor types provides a strong basis for the development of targeted therapies like Oblimersen sodium.

Table 1: Bcl-2 Overexpression in Various Malignancies

| Disease Context | Prevalence of Bcl-2 Overexpression | Associated Mechanisms |

|---|---|---|

| Hematologic Malignancies | ||

| Chronic Lymphocytic Leukemia (CLL) | Nearly uniform high expression. nih.gov | Deletion of miR-15/16 (negative regulators of Bcl-2). mdpi.com |

| Follicular Lymphoma (FL) | ~70-90% of cases. mdpi.com | t(14;18) chromosomal translocation. mdpi.com |

| Diffuse Large B-cell Lymphoma (DLBCL) | ~20-40% of cases. mdpi.combeilstein-journals.org | t(14;18) translocation in a subset of cases. mdpi.com |

| Multiple Myeloma (MM) | Variable expression, higher in t(11;14) subtype. nih.govwikipedia.org | t(11;14) translocation associated with higher Bcl-2 levels. wikipedia.org |

| Acute Myeloid Leukemia (AML) | Frequently reported. beilstein-journals.org | Not specified. |

| Solid Tumors | ||

| Malignant Melanoma | Highly expressed, especially in primary tumors. ontosight.aiaacrjournals.org | Not specified. |

| Prostate Cancer | 30-60% at diagnosis; nearly 100% in hormone-refractory disease. beilstein-journals.org | Not specified. |

| Breast Cancer | ~75% of cases, frequently associated with ER-positive tumors. beilstein-journals.org | Not specified. |

| Small Cell Lung Cancer (SCLC) | >90% of cases. beilstein-journals.org | Baseline and inducible expression. nih.gov |

Design Principles for Antisense Oligonucleotides

Antisense oligonucleotides (ASOs) are short, synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence inside a cell. wikipedia.org This binding action can prevent the production of a disease-causing protein. The design of an effective ASO, such as Oblimersen, involves critical chemical modifications to ensure stability and precise sequence design for target specificity. synbio-tech.com

Unmodified oligonucleotides are rapidly degraded by enzymes called nucleases present in the body, limiting their therapeutic utility. idtdna.com To overcome this, first-generation ASOs like Oblimersen utilize a key chemical modification known as a phosphorothioate (B77711) (PS) linkage. ontosight.airsc.org In this modification, one of the non-bridging oxygen atoms in the phosphate (B84403) backbone of the oligonucleotide is replaced with a sulfur atom. idtdna.comassaygenie.com

The therapeutic action of an ASO relies on its ability to bind exclusively to its intended mRNA target, a property governed by its unique nucleotide sequence. synbio-tech.comoup.com The principle of target specificity is based on Watson-Crick base pairing, where adenine (B156593) (A) binds to thymine (B56734) (T) (or uracil (B121893) in RNA), and guanine (B1146940) (G) binds to cytosine (C). plos.org An ASO is designed to have a sequence that is precisely complementary to a specific region of the target mRNA. wikipedia.org

Oblimersen (also known as G3139) is an 18-base synthetic oligonucleotide with the sequence 5′-TCTCCCAGCGTGCGCCAT-3′. aacrjournals.orgmdpi.com This sequence was specifically designed to be complementary to the first six codons of the human bcl-2 mRNA, which includes the translation initiation site. nih.govwikipedia.orgmdpi.com By binding to this critical region, the ASO forms a DNA-RNA hybrid duplex. aacrjournals.orgnih.gov This hybrid is recognized and cleaved by a naturally occurring cellular enzyme called RNase H1. aacrjournals.orgplos.org The cleavage of the bcl-2 mRNA prevents the ribosome from translating it into a functional Bcl-2 protein, leading to a sequence-specific downregulation of the target protein. nih.govaacrjournals.org The length of the ASO (typically 15-25 bases) is chosen to be long enough to ensure it recognizes a unique sequence within the human transcriptome, thereby minimizing off-target effects. synbio-tech.comoup.com

Development of Advanced Antisense Oligonucleotide Chemistries

While the first-generation phosphorothioate modification significantly improved the drug-like properties of oligonucleotides, research has continued to yield more advanced chemistries with even greater potency and stability. rsc.org These "third-generation" modifications often involve altering the sugar ring of the nucleotide to pre-organize the structure for optimal binding. nih.gov

Locked Nucleic Acid (LNA) is a modified RNA nucleotide in which the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. tandfonline.comaacrjournals.org This bridge restricts the flexibility of the sugar, fixing it in an A-form (N-type) conformation, which is optimal for binding to an RNA target. tandfonline.comaacrjournals.org

This structural constraint gives LNA-modified oligonucleotides several advantageous properties. They exhibit exceptionally high binding affinity for their complementary RNA targets, with each LNA modification increasing the melting temperature (Tm) of the duplex significantly. oup.comtandfonline.comaacrjournals.org This high affinity translates into increased potency. Furthermore, LNA modifications provide excellent biostability, offering strong resistance to nuclease degradation, which can be even greater than that of phosphorothioates. oup.comtandfonline.com These properties allow for the design of shorter, more potent ASOs. wikipedia.org

Bridged Nucleic Acid (BNA) is a class of nucleic acid analogues that, like LNA, contain a bridge in the sugar moiety to restrict its conformation. benthamdirect.comwikipedia.org LNA is considered the first-generation BNA. biosyn.com Subsequent research has led to the development of novel BNA structures with different bridge chemistries to further refine their properties. biosyn.com

One prominent example is 2',4'-BNANC, which features a six-membered bridged structure with an N-O linkage. biosyn.comacs.org Oligonucleotides incorporating this modification have demonstrated several superior characteristics, including immensely high nuclease resistance (stronger than phosphorothioates), equal or higher binding affinity compared to LNA, and excellent RNA selectivity. biosyn.comacs.org These advanced BNAs hold great promise for the development of next-generation antisense therapeutics with enhanced efficacy and durability. acs.org

Table 2: Comparison of Antisense Oligonucleotide Chemistries

| Feature | Phosphorothioate (PS) - 1st Gen | Locked Nucleic Acid (LNA) - 3rd Gen | Bridged Nucleic Acid (BNANC) - 3rd Gen |

|---|---|---|---|

| Modification | Sulfur replaces a non-bridging oxygen in the phosphate backbone. idtdna.comassaygenie.com | Methylene bridge between 2'-O and 4'-C of the ribose sugar. tandfonline.comaacrjournals.org | Six-membered ring with an N-O linkage bridging the 2' and 4' positions of the ribose. biosyn.comacs.org |

| Nuclease Resistance | Good; significantly increased compared to unmodified DNA/RNA. assaygenie.com | High; often greater than PS-modified oligonucleotides. oup.comtandfonline.com | Very High; reported to be stronger than both LNA and PS modifications. biosyn.comacs.org |

| Binding Affinity (to RNA) | Decreased relative to unmodified oligonucleotides. idtdna.com | Very High; "locked" conformation pre-organizes for binding. tandfonline.comaacrjournals.org | Very High; equal to or higher than LNA. acs.org |

| RNase H Activation | Yes, supports RNase H-mediated cleavage of target RNA. assaygenie.com | No, LNA monomers do not support RNase H. Used in "gapmer" designs with a central DNA region. oup.com | No, requires a "gapmer" design for RNase H activity. acs.org |

| Primary Advantage | Nuclease resistance and improved bioavailability. nih.gov | Unprecedented binding affinity and potency. tandfonline.com | Superior nuclease resistance and high binding affinity. acs.org |

Computational Design Approaches (e.g., Density Functional Theory, Molecular Dynamics)

The design process for such ASOs involves several key computational steps:

Target Selection: Identifying the specific gene and mRNA sequence to be targeted is the first critical step. numberanalytics.com For oblimersen, Bcl-2 was chosen due to its role in inhibiting apoptosis and its overexpression in numerous cancers. ontosight.ainih.gov

Sequence Design: Computational algorithms are used to design an ASO sequence that is perfectly complementary to the target mRNA to ensure specific binding. numberanalytics.com Oblimersen's sequence, d(p-thio)(T-C-T-C-C-C-A-G-C-G-T-G-C-G-C-C-A-T), was designed to bind to the initial codons of the Bcl-2 mRNA. ontosight.ai

In Silico Analysis: Before synthesis, computational tools are used to predict the potential for off-target binding and to optimize the ASO's specificity and potency. numberanalytics.com This helps to minimize unintended effects and maximize the therapeutic potential.

These in silico design strategies are crucial for the rational development of ASO therapeutics, allowing for the creation of molecules with a higher probability of success in preclinical and clinical testing. numberanalytics.com

Research into Combination Strategies to Enhance Therapeutic Efficacy

A significant body of research has focused on the use of oblimersen in combination with other anticancer agents to improve treatment outcomes. nih.govresearchgate.net The rationale behind this strategy is that by downregulating the anti-apoptotic protein Bcl-2, oblimersen can sensitize cancer cells to the cytotoxic effects of other therapies. ontosight.airesearchgate.net

Synergistic Interactions with Conventional Chemotherapeutic Agents

Preclinical and clinical studies have demonstrated that oblimersen can act synergistically with a variety of conventional chemotherapeutic drugs. nih.govresearchgate.netnih.gov By inhibiting Bcl-2, oblimersen lowers the threshold for apoptosis, making cancer cells more susceptible to the damage induced by chemotherapy. ontosight.airesearchgate.net

Key findings from combination studies include:

Cisplatin (B142131) and 5-Fluorouracil: A phase I trial in patients with advanced esophageal, gastroesophageal junction, and gastric carcinoma showed that oblimersen could be safely combined with cisplatin and 5-fluorouracil. nih.gov Preclinical data indicated that oblimersen enhanced the antitumor effects of both cisplatin and paclitaxel. nih.gov

Cyclophosphamide (B585), Doxorubicin, Vincristine, and Prednisone (CHOP): Clinical trials have investigated the combination of oblimersen with the CHOP regimen (often with rituximab (B1143277), known as R-CHOP) for various types of lymphoma. clinicaltrials.govnih.gov

Ifosfamide, Carboplatin, and Etoposide (ICE): A phase I/II trial was designed to determine the maximum tolerated dose and efficacy of oblimersen in combination with rituximab and the ICE chemotherapy regimen in patients with relapsed or refractory aggressive non-Hodgkin's lymphoma. clinicaltrials.govclinicaltrials.gov

| Chemotherapeutic Agent | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| Dacarbazine | Advanced Melanoma | Improved progression-free survival and overall response rate in a broad population. No significant improvement in a subset with low-normal LDH. | ascopubs.orgascopubs.orgresearchgate.netnih.gov |

| Docetaxel (B913) | Hormone-Refractory Prostate Cancer | Active combination with encouraging response rates and overall survival. | aacrjournals.orgaacrjournals.orgnih.gov |

| Cisplatin and 5-Fluorouracil | Advanced Esophageal, Gastroesophageal Junction, and Gastric Carcinoma | Combination was determined to be safe in a Phase I trial. | nih.gov |

| CHOP (Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) | Lymphoma | Investigated in combination with rituximab (R-CHOP). | clinicaltrials.govnih.gov |

| ICE (Ifosfamide, Carboplatin, Etoposide) | Relapsed or Refractory Aggressive Non-Hodgkin's Lymphoma | Phase I/II trial to determine safety and efficacy in combination with rituximab. | clinicaltrials.govclinicaltrials.gov |

Combinations with Biologic and Immunotherapeutic Agents

The therapeutic potential of oblimersen has also been explored in combination with biologic and immunotherapeutic agents, particularly monoclonal antibodies. nih.govresearchgate.net The overexpression of Bcl-2 can confer resistance to these targeted therapies, and oblimersen is intended to overcome this resistance. nih.gov

Rituximab: In patients with recurrent B-cell non-Hodgkin's lymphoma, the combination of oblimersen and rituximab was found to be safe and appeared most beneficial for patients with indolent forms of the disease. ascopubs.orgnih.gov Preclinical studies in lymphoma cell lines and xenografts also showed that oblimersen enhanced the anti-tumor activity of rituximab. ascopubs.org Clinical trials have been conducted to evaluate the efficacy and safety of this combination. clinicaltrials.gov

Other Monoclonal Antibodies: The principle of combining oblimersen with monoclonal antibodies extends to other agents where Bcl-2-mediated resistance is a potential mechanism of treatment failure. nih.govresearchgate.netnih.gov

| Biologic/Immunotherapeutic Agent | Cancer Type | Key Findings | Citations |

|---|---|---|---|

| Rituximab | Recurrent B-cell Non-Hodgkin's Lymphoma | Safe combination, particularly beneficial in indolent NHL. Enhanced anti-tumor activity in preclinical models. | nih.govascopubs.orgnih.govclinicaltrials.gov |

Challenges and Future Directions in Antisense Drug Development

Despite the promise of antisense technology, the development of ASO drugs like oblimersen faces several challenges.

Strategies for Optimizing Potency and Minimizing Off-Target Effects

Ensuring the potency and specificity of ASO drugs is paramount for their therapeutic success. numberanalytics.com Off-target effects, where the ASO binds to unintended mRNA sequences, can lead to toxicity and reduce the drug's efficacy.

Strategies to address these challenges include:

Chemical Modifications: The chemical structure of ASOs can be modified to enhance their stability, binding affinity, and resistance to degradation. numberanalytics.com A common modification is the phosphorothioate (PS) backbone, which is used in oblimersen. numberanalytics.comnih.gov

Advanced Computational Design: As mentioned earlier, sophisticated computational tools are used to design ASOs with high specificity for their target, thereby minimizing the potential for off-target binding. numberanalytics.com

Rigorous Screening: Extensive in vitro and in vivo screening is conducted to evaluate the efficacy and specificity of ASO candidates before they advance to clinical trials. numberanalytics.com

Delivery Systems: Novel delivery strategies, such as conjugation to antibodies or encapsulation in nanoparticles, are being explored to improve the targeted delivery of ASOs to cancer cells, which can increase potency and reduce systemic toxicity. numberanalytics.com

Expanding the Scope of Targeted Anti-Apoptotic Proteins (e.g., Bcl-xl, Mcl-1)

The development of oblimersen, which targets the anti-apoptotic protein Bcl-2, highlighted the therapeutic potential of modulating the Bcl-2 family to overcome cancer cell resistance to apoptosis. nih.gov This spurred research into targeting other key anti-apoptotic members of this family, primarily Bcl-xL and Mcl-1, which also play crucial roles in tumor survival and resistance to treatment. nih.govbohrium.com

Bcl-xL (B-cell lymphoma-extra large) is an anti-apoptotic protein frequently overexpressed in various cancers, contributing to resistance against chemotherapy. aacrjournals.orgaacrjournals.org Its mechanism involves preventing the release of mitochondrial cytochrome c, a key step in the intrinsic apoptosis pathway. The rationale for targeting Bcl-xL is that its downregulation should sensitize cancer cells to conventional cytotoxic agents. aacrjournals.org Preclinical studies have explored the use of antisense oligonucleotides to inhibit Bcl-xL expression. For example, research in mesothelioma and androgen-independent prostate cancer cells demonstrated that Bcl-xL antisense oligonucleotides could induce apoptosis and enhance the effectiveness of chemotherapy. aacrjournals.orgaacrjournals.org Bispecific antisense oligonucleotides designed to inhibit both Bcl-2 and Bcl-xL have also been developed and shown to effectively reduce protein levels and induce cell death in prostate cancer models. aacrjournals.org

Mcl-1 (Myeloid cell leukemia-1) is another critical anti-apoptotic protein, notable for its short half-life and rapid induction. tandfonline.com It is a vital survival factor for a range of hematological malignancies and solid tumors, and its overexpression is often linked to poor prognosis. aacrjournals.orgnih.gov Antisense strategies aimed at Mcl-1 have shown promise in preclinical models by binding to Mcl-1 mRNA, leading to its degradation and a subsequent decrease in the Mcl-1 protein. aacrjournals.orgtandfonline.com This reduction has been shown to trigger apoptosis and work synergistically with other anticancer agents in sarcoma and gastric cancer cells. aacrjournals.orgtandfonline.com In multiple myeloma, Mcl-1 has been identified as an essential survival protein, making it an attractive therapeutic target. haematologica.orgashpublications.org

Table 1: Overview of Targeted Anti-Apoptotic Bcl-2 Family Proteins

| Target Protein | Primary Function in Apoptosis Regulation | Rationale for Targeting in Cancer Therapy |

|---|---|---|

| Bcl-2 | Sequesters pro-apoptotic proteins, preventing mitochondrial outer membrane permeabilization and subsequent caspase activation. nih.gov | Overexpressed in a wide range of hematological and solid tumors, promoting cell survival and conferring resistance to chemotherapy. nih.gov |

| Bcl-xL | A potent anti-apoptotic protein that, similar to Bcl-2, inhibits the intrinsic apoptosis pathway. nih.gov | Its upregulation is a common mechanism of resistance to conventional cancer therapies. aacrjournals.org |

| Mcl-1 | A crucial and highly labile survival factor that neutralizes pro-apoptotic proteins to prevent cell death. nih.govtandfonline.com | Essential for the survival of numerous tumor types; its rapid turnover makes it a key therapeutic target. tandfonline.comnih.gov |

Novel Approaches for Gene Silencing Beyond Bcl-2

The experience with first-generation antisense oligonucleotides (ASOs) like oblimersen catalyzed the development of more advanced gene silencing platforms. nih.gov These novel approaches aim to improve potency, specificity, and durability of the gene-silencing effect. nih.govbeilstein-journals.org

RNA Interference (RNAi): RNAi is a natural cellular process that regulates gene expression. nih.govfrontiersin.org Therapeutic RNAi utilizes small interfering RNAs (siRNAs), which are double-stranded RNA molecules. gencefebio.com Once inside the cell, siRNAs are incorporated into the RNA-induced silencing complex (RISC), which uses one of the RNA strands as a guide to find and cleave the complementary target mRNA. gencefebio.comorigene.com This enzymatic degradation of the mRNA is highly potent and specific, often leading to more profound gene silencing than first-generation ASOs that primarily rely on RNase H-mediated degradation. nih.govgencefebio.com

Splice-Switching Oligonucleotides (SSOs): Unlike technologies that degrade mRNA, splice-switching oligonucleotides are designed to modulate the splicing of pre-mRNA. nih.govsigmaaldrich.com These steric-blocking oligonucleotides bind to specific sites on a pre-mRNA transcript, blocking the access of the cellular splicing machinery. nih.govbiosyn.com This can lead to the exclusion of a targeted exon from the final mature mRNA, a process known as exon skipping. sigmaaldrich.combiorxiv.org The resulting altered protein may be non-functional or have a restored reading frame in the case of certain genetic diseases. nih.gov This approach has been used to target genes like Bcl-x and dystrophin. nih.govmdpi.com

Next-Generation Chemical Modifications: Significant advancements have been made in the chemical modification of oligonucleotides to enhance their drug-like properties. beilstein-journals.org Second and third-generation modifications aim to increase stability against nucleases, improve binding affinity to the target RNA, and reduce off-target effects. beilstein-journals.org These modifications can be applied to the sugar moiety, the phosphate backbone, or the nucleobases themselves.

Table 2: Comparison of Gene Silencing Technologies

| Technology | Structure | Mechanism of Action | Primary Target |

|---|---|---|---|

| Antisense Oligonucleotides (ASO) | Single-stranded DNA or RNA. gencefebio.comorigene.com | Bind to target RNA, mediating its degradation (e.g., via RNase H) or sterically blocking translation or splicing. nih.govgencefebio.comorigene.com | Pre-mRNA or mature mRNA. gencefebio.com |

| RNA Interference (RNAi) | Double-stranded RNA (siRNA). gencefebio.com | Induces sequence-specific mRNA cleavage and degradation via the RNA-induced silencing complex (RISC). gencefebio.comorigene.com | Mature mRNA. gencefebio.com |

| Splice-Switching Oligonucleotides (SSO) | Single-stranded, often highly modified, RNA analogues. nih.govbiosyn.com | Bind to pre-mRNA to block specific splice sites, altering the final mRNA transcript by including or excluding exons. sigmaaldrich.combiosyn.com | Pre-mRNA. nih.gov |

Theoretical Frameworks for Next-Generation Oligonucleotide Therapeutics

Lessons learned from first-generation ASOs have shaped the theoretical and strategic frameworks for developing safer and more effective next-generation oligonucleotide drugs. These frameworks focus on enhancing potency, optimizing delivery, and adopting more sophisticated therapeutic strategies.

Advanced Chemical Architectures: A key theoretical advance is the use of chemical modifications that confer superior properties. Locked Nucleic Acid (LNA) is a prominent example, featuring a methylene bridge that "locks" the ribose sugar in a specific conformation. nih.govresearchgate.netnih.gov This lock increases the oligonucleotide's binding affinity for its RNA target, leading to enhanced potency and metabolic stability. nih.govresearchgate.netresearchgate.net LNA-containing oligonucleotides can be designed as "gapmers," with a central DNA-like segment flanked by LNA "wings," or as mixmers. researchgate.net These designs allow for potent antisense activity while improving nuclease resistance. researchgate.net

Targeted Delivery Systems: A major hurdle for oligonucleotide therapeutics is effective delivery to target cells and tissues. nih.govnih.gov Theoretical frameworks now heavily emphasize strategies to overcome this. One approach is the conjugation of the oligonucleotide to a targeting ligand, such as a peptide or a carbohydrate like N-acetylgalactosamine (GalNAc), which facilitates receptor-mediated uptake into specific cell types (e.g., hepatocytes). Another strategy involves encapsulation within nanocarriers , such as lipid nanoparticles (LNPs) or polymer-based systems, which protect the oligonucleotide from degradation and aid in cellular entry. nih.govbiopharmaspec.com

Polypharmacology: The concept of polypharmacology—designing a single drug to interact with multiple targets or using multiple drugs to hit different targets in a disease network—is being applied to oligonucleotide therapeutics. nih.govwikipedia.org For complex diseases like cancer, which often involve redundant survival pathways, targeting a single gene may be insufficient. wikipedia.org A polypharmacological approach could involve a cocktail of different ASOs or a single bispecific oligonucleotide that can downregulate multiple targets, such as the simultaneous inhibition of Bcl-2 and Bcl-xL. nih.govaacrjournals.org This strategy aims for higher efficacy and may limit the development of resistance. wikipedia.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A robust theoretical framework for drug development requires a deep understanding of its PK/PD properties. contractpharma.com For oligonucleotides, this involves characterizing how chemical modifications and delivery systems affect their absorption, distribution, metabolism, and excretion. contractpharma.com Integrating this data into advanced PK/PD models allows for better prediction of therapeutic effects and helps in optimizing dosing regimens for clinical trials, ultimately improving the chances of success. contractpharma.com

Table 3: Frameworks for Next-Generation Oligonucleotide Design

| Framework | Core Principle | Application in Therapeutics |

|---|---|---|

| Advanced Chemical Architectures (e.g., LNA) | Increase binding affinity, stability, and potency through chemical modifications of the nucleotide structure. nih.govresearchgate.net | Design of highly potent and stable oligonucleotides that can effectively modulate gene expression in vivo. nih.govresearchgate.net |

| Targeted Delivery Systems | Enhance biodistribution and cellular uptake by linking the oligonucleotide to targeting ligands or encapsulating it in nanocarriers. nih.gov | Improve the therapeutic index by concentrating the drug at the site of action and minimizing systemic exposure. nih.gov |

| Polypharmacology | Modulate multiple targets simultaneously to address the complexity of a disease. wikipedia.orgicr.ac.uk | Design of combination therapies or multi-targeting oligonucleotides to achieve synergistic effects and overcome drug resistance. wikipedia.org |

| Advanced PK/PD Modeling | Integrate data on drug exposure and biological response to predict efficacy and optimize dosing. contractpharma.com | Guide preclinical and clinical development by establishing a clear relationship between dose, concentration, and therapeutic effect. contractpharma.com |

Q & A

Q. What molecular mechanisms underlie Oblimersen sodium’s ability to target Bcl-2 in cancer cells?

Oblimersen sodium (G3139) is an antisense oligonucleotide that hybridizes to the first six codons of the Bcl-2 mRNA open reading frame, promoting its degradation via RNase H activity. This reduces Bcl-2 protein levels, thereby sensitizing cancer cells to apoptosis. Key methodologies to validate this mechanism include:

- Quantitative PCR (qPCR) to measure Bcl-2 mRNA levels pre- and post-treatment.

- Western blotting to confirm protein downregulation.

- Flow cytometry to assess apoptotic markers (e.g., Annexin V/PI staining) in cell lines treated with Oblimersen alone or in combination with chemotherapies like irinotecan or paclitaxel .

Q. Which preclinical models are most effective for evaluating Oblimersen sodium’s efficacy?

- In vitro models : Use cancer cell lines with high Bcl-2 expression (e.g., colorectal, melanoma) to test apoptosis induction and synergy with chemotherapeutic agents. Dose-response curves and combination indices (e.g., Chou-Talalay method) can quantify synergism.

- In vivo models : Xenograft models in immunodeficient mice, with tumor volume measurements and immunohistochemistry to assess Bcl-2 suppression and apoptosis markers. Pharmacokinetic studies should monitor oligonucleotide stability and tissue distribution .

Q. How can researchers address challenges in oligonucleotide delivery and stability for in vivo studies?

- Chemical modifications : Phosphorothioate backbones improve resistance to nucleases.

- Delivery systems : Use lipid nanoparticles or conjugates (e.g., GalNAc) to enhance cellular uptake.

- Pharmacokinetic monitoring : Measure plasma half-life using LC-MS/MS and assess tissue penetration via fluorescent labeling .

Advanced Research Questions

Q. How should clinical trials be designed to evaluate Oblimersen sodium in combination therapies?

- Phase I/II trials : Focus on dose escalation to identify the maximum tolerated dose (MTD) when combined with chemotherapies (e.g., NCT00004870). Endpoints include safety, pharmacokinetics, and preliminary efficacy (e.g., tumor response via RECIST criteria).

- Patient stratification : Enroll cohorts with tumors expressing high Bcl-2 levels (confirmed by IHC or RNA-seq) to improve response rates.

- Control groups : Compare Oblimersen + chemotherapy vs. chemotherapy alone, with progression-free survival (PFS) as a primary endpoint .

Q. How can contradictory efficacy data from clinical trials be analyzed?

In the NCT00004870 trial, Oblimersen + irinotecan showed partial response in 1/11 patients and stable disease in 10/11. Contradictions may arise due to:

- Heterogeneity in Bcl-2 expression : Use subgroup analysis to correlate Bcl-2 biomarker status with clinical outcomes.

- Pharmacodynamic variability : Monitor Bcl-2 suppression in circulating tumor cells or biopsies.

- Statistical adjustments : Apply multivariate regression to account for confounding factors (e.g., prior therapies, tumor mutational burden) .

Q. What methodologies optimize the assessment of Oblimersen’s off-target effects?

- Transcriptome-wide analysis : RNA sequencing to identify unintended gene expression changes.

- In silico prediction tools : Use tools like BLAST to check oligonucleotide sequence specificity.

- Toxicogenomics : Evaluate organ-specific toxicity in preclinical models via histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity) .

Q. How can researchers improve the predictive value of preclinical data for clinical translation?

- Use of patient-derived xenografts (PDX) : These models retain tumor heterogeneity and stromal interactions.

- Pharmacodynamic-pharmacokinetic (PD-PK) modeling : Integrate in vitro IC50 values with in vivo PK data to estimate effective doses.

- Biomarker validation : Correlate Bcl-2 suppression in PDX models with clinical trial outcomes .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing combination therapy data?

Q. How should researchers ensure reproducibility in oligonucleotide studies?

- Detailed synthesis protocols : Report phosphorothioate linkages, purity (>95% via HPLC), and endotoxin levels.

- Open data sharing : Deposit raw RNA-seq, pharmacokinetic, and toxicity data in repositories like GEO or PRIDE.

- Reagent validation : Include positive/negative controls (e.g., scrambled oligonucleotides) in all experiments .

Q. What ethical and regulatory considerations apply to Oblimersen trials?

- Informed consent : Disclose risks of cytokine release syndrome (observed in early trials) and potential for limited efficacy.

- Data safety monitoring boards (DSMBs) : Required for interim analyses in phase III trials.

- Compliance with ICH guidelines : Adhere to GCP standards for clinical trial conduct and reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.